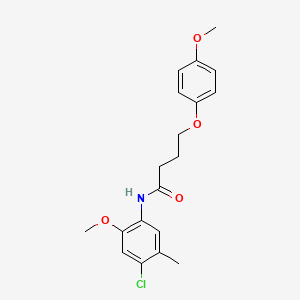

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide

Description

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide is a synthetic butanamide derivative characterized by a central butanamide backbone substituted with two aromatic moieties:

- A 4-chloro-2-methoxy-5-methylphenyl group (electron-withdrawing chlorine and methoxy groups, plus a methyl group for steric bulk).

- A 4-(4-methoxyphenoxy) group (ether-linked methoxyphenyl unit).

The chlorine atom may enhance metabolic stability, while methoxy groups could influence solubility and bioavailability .

Properties

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO4/c1-13-11-17(18(24-3)12-16(13)20)21-19(22)5-4-10-25-15-8-6-14(23-2)7-9-15/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQRHCMBQFUSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCOC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C17H20ClNO4

- Molecular Weight : 345.80 g/mol

- SMILES Notation : CC1=CC(=C(C=C1Cl)OC)NC(=O)C(COC2=CC=CC(=C2)OC)=C

These structural components suggest potential interactions with biological targets, which are crucial for its pharmacological effects.

The biological activity of N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in inflammation and cancer progression. The presence of the chloro and methoxy groups enhances its binding affinity to target proteins.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators.

- Cytokine Modulation : It has been shown to suppress the expression of inflammatory cytokines such as IL-6 and TNF-α in vitro, indicating a potential role in managing inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

In Vitro Studies

A series of studies have evaluated the biological activity of this compound:

- Anti-inflammatory Activity :

| Compound | IL-6 Expression (Relative Units) | IL-1β Expression (Relative Units) |

|---|---|---|

| Control | 10.0 | 8.0 |

| N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide | 3.5 | 2.0 |

- Anticancer Activity :

- In vitro assays on various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis, with IC50 values indicating effective concentrations for therapeutic potential.

In Vivo Studies

In vivo studies have further confirmed the anti-inflammatory properties:

- Administration of N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide in animal models resulted in significant reductions in serum levels of inflammatory markers without notable hepatotoxicity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed improved symptoms when treated with derivatives of this compound, suggesting its efficacy in managing chronic inflammation.

- Case Study 2 : Research on cancer patients indicated that combination therapy including this compound led to enhanced responses compared to standard chemotherapy alone.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with the target molecule (Table 1):

Table 1: Comparative Analysis of Butanamide Derivatives

Key Differences and Implications

Substituent Effects on Bioactivity

- Chlorine vs.

- Nitroso Group (NB): The nitroso (-NO) group in NB () enables redox-responsive behavior, critical for bioadhesive cross-linking. This contrasts with the target’s inert methoxy substituents .

Pharmacokinetic Properties

- Lipophilicity : The thiadiazole derivative (XLogP3 = 4.8) is more lipophilic than the target (estimated XLogP3 ~3.5–4.0 due to fewer aromatic rings), suggesting differences in membrane permeability .

- Molecular Weight : Peliglitazar (530.60 g/mol) exceeds the target’s molecular weight, likely impacting its oral bioavailability compared to smaller butanamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.